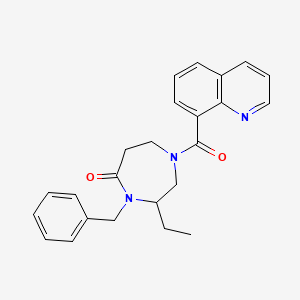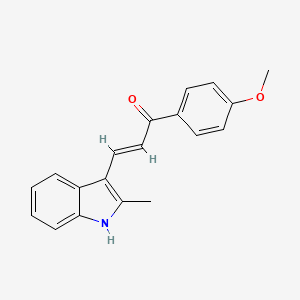
N-(4-bromo-3-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole sulfonamides and has been found to exhibit a range of biological activities.
Scientific Research Applications
BAY 41-2272 has been found to exhibit a range of biological activities, including vasodilatory, anti-inflammatory, and anti-proliferative effects. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer. BAY 41-2272 has also been found to have neuroprotective effects and is being investigated for its potential use in the treatment of neurodegenerative diseases.
Mechanism of Action
BAY 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing the levels of cGMP, BAY 41-2272 promotes vasodilation and reduces inflammation, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of cGMP, leading to vasodilation and reduced blood pressure. BAY 41-2272 also inhibits the proliferation of smooth muscle cells, leading to its anti-proliferative effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BAY 41-2272 has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
BAY 41-2272 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for investigating various biological processes. However, there are also limitations to using BAY 41-2272 in lab experiments. It can be expensive to obtain, and its effects can be dose-dependent, requiring careful optimization of experimental conditions. Additionally, BAY 41-2272 has been found to have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of cardiovascular diseases, including hypertension and heart failure. Further research is needed to determine the optimal dosing and administration of BAY 41-2272 for these conditions. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BAY 41-2272 has been found to have neuroprotective effects, and further research is needed to determine its potential therapeutic applications in these conditions. Finally, there is interest in developing more selective sGC activators that can avoid off-target effects and improve the specificity of the compound.
Synthesis Methods
The synthesis of BAY 41-2272 involves the reaction of 4-bromo-3-methylphenylhydrazine with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid followed by the addition of sulfuryl chloride. The resulting compound is then treated with ammonia to obtain the final product. The synthesis method of BAY 41-2272 has been well-established and is widely used in research laboratories.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-8-6-10(4-5-11(8)13)15-19(17,18)12-7-16(3)14-9(12)2/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSDMYMCNFJYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CN(N=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5328307.png)

![2-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromophenoxy}methyl)benzonitrile](/img/structure/B5328324.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328336.png)
![4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5328343.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328356.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5328362.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5328371.png)
![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5328379.png)
![N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-[(1-propylcyclobutyl)methyl]acetamide](/img/structure/B5328382.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5328390.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)